molecular formula C15H20ClN B185548 (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine CAS No. 356532-23-5

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine

Cat. No.: B185548
CAS No.: 356532-23-5
M. Wt: 249.78 g/mol
InChI Key: FDVZEDBPEOPECS-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is a versatile chemical compound with applications in various scientific fields. It is characterized by the presence of a 4-chlorobenzyl group and a 2-cyclohex-1-en-1-ylethyl group attached to an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 2-cyclohex-1-en-1-ylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions, thiolate ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted benzyl derivatives .

Scientific Research Applications

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Drug Discovery: It is employed in the development of new drug candidates, especially those with potential therapeutic effects on the central nervous system.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)(cyclohexylmethyl)amine
  • (4-Chlorobenzyl)(2-cyclohexyl)amine
  • (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylmethyl)amine

Uniqueness

Compared to similar compounds, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is unique due to the presence of both a 4-chlorobenzyl group and a 2-cyclohex-1-en-1-ylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVZEDBPEOPECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365151
Record name N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356532-23-5
Record name N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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